molecular formula C25H19Cl2NO3 B5123690 2-(2,4-dichlorophenoxy)-N-[(2-hydroxynaphthyl)phenylmethyl]acetamide

2-(2,4-dichlorophenoxy)-N-[(2-hydroxynaphthyl)phenylmethyl]acetamide

Cat. No.: B5123690
M. Wt: 452.3 g/mol
InChI Key: YBRXVWSYIAYLSF-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-[(2-hydroxynaphthyl)phenylmethyl]acetamide is a specialized synthetic compound designed for advanced chemical and biological research. Its molecular structure incorporates a 2,4-dichlorophenoxy segment, a motif found in classic synthetic auxin herbicides, suggesting potential as a tool for investigating plant growth regulation and herbicide resistance mechanisms . The compound is further functionalized with a hydroxynaphthyl group, which may enhance its affinity for specific enzymatic targets or alter its physicochemical properties for uptake and mobility studies. This unique architecture makes it a candidate for use in structure-activity relationship (SAR) studies aimed at developing novel agrochemicals or probing auxin-like signaling pathways in plants. Researchers can also utilize this chemical to explore its potential interactions with other biological systems. This product is strictly for research purposes in controlled laboratory settings.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19Cl2NO3/c26-18-11-13-22(20(27)14-18)31-15-23(30)28-25(17-7-2-1-3-8-17)24-19-9-5-4-6-16(19)10-12-21(24)29/h1-14,25,29H,15H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRXVWSYIAYLSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)NC(=O)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-[(2-hydroxynaphthyl)phenylmethyl]acetamide typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid. This intermediate is then reacted with 2-hydroxynaphthalene and phenylmethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-[(2-hydroxynaphthyl)phenylmethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-[(2-hydroxynaphthyl)phenylmethyl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[(2-hydroxynaphthyl)phenylmethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, leading to the modulation of biochemical pathways. For example, it can inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The compound’s closest analogs include thiourea-functionalized acetamides () and fluorophenyl derivatives (). Key differences lie in substituent groups, which significantly impact physicochemical properties such as melting points, solubility, and chromatographic behavior (Rf values).

Table 1: Comparison of Physicochemical Properties
Compound Name (ID) Substituent Yield (%) Melting Point (°C) Rf Molecular Formula
Target Compound* 2-Hydroxynaphthylphenylmethyl N/A N/A N/A C₂₅H₂₀Cl₂NO₃
7d () 4-Acetamidophenylthiourea 58 171–173 0.28 C₂₀H₁₇Cl₅N₃O₂S
7h () Naphthalen-1-ylthiourea 64 205–207 0.69 C₂₃H₁₇Cl₅N₂O₂S
27m () Cyano(4-fluorophenyl)methyl 76 112–116 0.70 C₁₈H₁₄Cl₂FNO₂
WH7 () 4-Chloro-2-methylphenoxy N/A N/A N/A C₁₁H₁₁ClN₄O₂

*Data for the target compound are hypothesized based on structural analogs.

  • Substituent Effects: Thiourea Groups (7a–h): These derivatives exhibit moderate yields (58–72%) and high melting points (>170°C), suggesting stable crystalline structures . Fluorophenyl Groups (27i–m): Substituents like cyclopropyl or cyano groups reduce yields (32–76%) but improve solubility, as indicated by lower melting points (98–116°C) .
COX-2 Inhibition

Derivatives of 2-(2,4-dichlorophenoxy)acetamide, including the target compound’s analogs, exhibit superior COX-2 inhibition compared to 2,4-dichlorophenoxyacetic acid (2,4-D). Molecular docking studies reveal that thiourea-containing analogs (e.g., 7a–h) form hydrogen bonds with COX-2 active-site residues (Tyr385, Ser530), while the dichlorophenoxy group engages in hydrophobic interactions . The target compound’s hydroxynaphthyl group may further stabilize binding via aromatic stacking with Tyr386.

Auxin-like Activity

and highlight structural similarities between acetamide derivatives and synthetic auxins (e.g., WH7, compound 533). While the target compound lacks a triazole or pyridine moiety (key for auxin signaling), its dichlorophenoxy backbone may confer weak auxin-like activity, albeit less potent than specialized herbicides like 2,4-D .

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-[(2-hydroxynaphthyl)phenylmethyl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural formula:

C20H18Cl2N2O3\text{C}_{20}\text{H}_{18}\text{Cl}_2\text{N}_2\text{O}_3

This structure includes a dichlorophenoxy group and a naphthyl moiety, which are significant for its biological interactions.

Research indicates that compounds with similar structures often interact with specific biological targets such as enzymes or receptors. The dichlorophenoxy group is known to influence the binding affinity to various biological receptors, while the naphthyl component may enhance lipophilicity, facilitating cell membrane penetration.

Anticancer Activity

Several studies have evaluated the anticancer properties of derivatives related to this compound. For instance, compounds with similar scaffolds have shown promising antiproliferative effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
1K-5625.96Induction of apoptosis via caspase activation
2A5497.90Inhibition of mitochondrial membrane potential
3PC-37.71Modulation of Bcl-2 expression

These findings suggest that the compound may induce apoptosis through mitochondrial pathways and affect key regulatory proteins involved in cell survival.

Anti-inflammatory Effects

Another area of interest is the compound's potential anti-inflammatory properties. Similar compounds have been shown to bind selectively to sigma receptors (σ1 and σ2), which are implicated in pain modulation and inflammation:

  • Binding Affinity : Compounds exhibiting high affinity for σ1 receptors can reduce nociceptive responses in animal models.
  • In Vivo Studies : The formalin test demonstrated significant pain relief at specific dosages, indicating potential therapeutic applications in inflammatory conditions.

Study on Antiproliferative Effects

A study published in PubMed evaluated several derivatives for their anticancer activity against a panel of 60 human cancer cell lines. The results highlighted that certain derivatives exhibited significant growth inhibition and apoptosis induction, suggesting that modifications to the core structure could enhance efficacy.

Evaluation of Sigma Receptor Binding

Research conducted on related compounds demonstrated selective binding to σ1 receptors with a Ki value indicative of high affinity (e.g., Ki = 42 nM). This selectivity is crucial for minimizing off-target effects and enhancing therapeutic outcomes in pain management.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2,4-dichlorophenoxy)-N-[(2-hydroxynaphthyl)phenylmethyl]acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with nucleophilic substitution of 2,4-dichlorophenol with chloroacetamide derivatives, followed by coupling to a hydroxynaphthyl-benzylamine intermediate via amidation. Key steps include refluxing in ethanol or dichloromethane with catalysts like sodium hydroxide to facilitate substitutions. Reaction progress is monitored via TLC, and purification involves solvent evaporation and filtration .

Q. Which spectroscopic methods are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.8–7.5 ppm, amide carbonyl at ~168 ppm).
  • FTIR : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, O-H bend at ~3300 cm⁻¹).
  • Single-crystal XRD : Resolves 3D molecular geometry and bond angles .

Q. How can researchers assess preliminary biological activity for this compound?

  • Methodological Answer : Initial screening involves enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or colorimetric protocols (IC50 determination). Cytotoxicity is evaluated via MTT assays on cell lines, with positive controls like doxorubicin .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Methodological Answer :

  • Catalyst Screening : Test alternatives to TBTU (e.g., HATU or EDCI) for amide bond formation.
  • Solvent Optimization : Compare polar aprotic solvents (DMF, acetonitrile) for reaction efficiency.
  • Temperature Gradients : Evaluate reflux vs. microwave-assisted synthesis to reduce side products .

Q. How to resolve contradictions in reported biological activity data (e.g., varying IC50 values across studies)?

  • Methodological Answer :

  • Assay Reprodubility : Standardize protocols (e.g., ATP concentration in kinase assays).
  • Compound Purity : Verify via HPLC (>95% purity) to exclude impurities affecting results.
  • Cell Line Variability : Test across multiple lines (e.g., HEK293 vs. HeLa) to identify context-dependent effects .

Q. What computational strategies predict the compound’s binding modes to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite with PDB structures (e.g., COX-2 or EGFR kinases).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and hydration effects.
  • QSAR Modeling : Corolate substituent electronegativity with activity using Gaussian-based descriptors .

Q. How to evaluate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS.
  • Thermal Stability : Use DSC to determine melting points and decomposition thresholds.
  • Plasma Stability : Test in human plasma at 37°C over 24 hours .

Q. What strategies guide structure-activity relationship (SAR) studies for derivatives?

  • Methodological Answer :

  • Substituent Variation : Modify dichlorophenoxy or hydroxynaphthyl groups to assess steric/electronic effects.
  • Bioisosteric Replacement : Replace acetamide with sulfonamide or urea moieties.
  • Metabolic Profiling : Use liver microsomes to identify vulnerable sites for derivatization .

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